3-(4-methoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one
Description
3-(4-Methoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one is a prenylated coumarin derivative characterized by a methoxy-substituted phenyl group at position 3, a methyl group at position 4, and a 3-methylbut-2-en-1-yl (prenyl) ether substituent at position 7 of the coumarin scaffold. Coumarins are naturally occurring or synthetic benzopyrone derivatives with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Prenylation, the addition of isoprenoid groups (e.g., 3-methylbut-2-en-1-yl), enhances lipophilicity and membrane permeability, often improving bioactivity .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-4-methyl-7-(3-methylbut-2-enoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O4/c1-14(2)11-12-25-18-9-10-19-15(3)21(22(23)26-20(19)13-18)16-5-7-17(24-4)8-6-16/h5-11,13H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVWYMNJVLSYMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC=C(C)C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde, 4-methylcoumarin, and 3-methylbut-2-en-1-ol.
Condensation Reaction: The initial step involves the condensation of 4-methoxybenzaldehyde with 4-methylcoumarin under basic conditions to form an intermediate.
Prenylation: The intermediate is then subjected to prenylation using 3-methylbut-2-en-1-ol in the presence of a suitable catalyst, such as a Lewis acid, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Introduction to 3-(4-methoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one
This compound, a member of the chromone family, has garnered attention in scientific research due to its diverse biological activities. This compound features a chromen core, which is known for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the scientific research applications of this compound, supported by comprehensive data tables and documented case studies.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.
Case Study: Anticancer Activity on MCF-7 Cells
- Objective: Evaluate the effects on MCF-7 breast cancer cells.
- Methodology: MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.
- Findings: The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast cancer cells.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been explored extensively.
Case Study: Anti-inflammatory Effects on RAW 264.7 Macrophages
- Objective: Assess the anti-inflammatory potential using LPS-stimulated macrophages.
- Methodology: Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines were measured.
- Findings: Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties.
Research Findings
Studies have indicated that derivatives of chromone compounds exhibit varying degrees of antimicrobial activity against different bacterial strains. While specific data for this compound is limited, related compounds have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism by which 3-(4-methoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 3-(4-methoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one are highlighted through comparisons with related coumarins (Table 1).
Key Observations:
Impact of Prenylation :
- The prenyloxy group at position 7 (shared by ACS54 and the target compound) is critical for overcoming fungal multidrug resistance in Candida albicans by inhibiting ABC transporters .
- Replacement with bulkier groups (e.g., thiadiazolyloxy in Compound 7a ) reduces yield but introduces cytotoxicity, suggesting substituent-dependent bioactivity.
Role of the 3-(4-Methoxyphenyl) Group: The 4-methoxyphenyl group at position 3 likely enhances π-π stacking interactions in target binding pockets compared to simpler methyl or phenoxy substituents (e.g., ACS54 and ) . This group may also improve metabolic stability by sterically shielding the coumarin core from oxidative degradation.
Synthetic Accessibility: Alkylation at position 7 (e.g., ACS54, 86% yield) is more efficient than multi-step substitutions (e.g., Compound 7a, 42.8% yield) .
Biological Performance :
Biological Activity
The compound 3-(4-methoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one , a derivative of chromenone, has garnered attention in recent years due to its diverse biological activities. This article synthesizes findings from various studies to highlight its pharmacological potential, including cytotoxicity, antiplasmodial effects, and enzyme inhibition.
Chemical Structure and Properties
The compound features a chromenone backbone with a methoxyphenyl group and an allyloxy substituent. Its molecular formula is , with a molecular weight of approximately 320.37 g/mol .
1. Cytotoxic Activity
In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. Notably, the compound exhibited an IC50 value of 0.63 µg/mL against P-388 cells, indicating potent cytotoxicity . This suggests its potential as an anticancer agent.
2. Antiplasmodial Activity
The antiplasmodial activity was assessed using Plasmodium falciparum, with the compound showing an IC50 value of 4.28 µg/mL , categorizing it as having moderate activity . This positions it as a candidate for further exploration in malaria treatment.
3. Enzyme Inhibition
Research indicates that the compound may inhibit key enzymes involved in neurodegenerative diseases:
- Acetylcholinesterase (AChE) : The compound demonstrated moderate inhibitory activity with an IC50 of 19.2 µM .
- Butyrylcholinesterase (BChE) : It exhibited an IC50 of 13.2 µM against BChE, suggesting dual action on cholinergic pathways .
The biological activity is likely attributed to the structural features of the compound, particularly the methoxy and allyloxy groups, which enhance lipophilicity and facilitate interactions with target proteins. Molecular docking studies suggest that these groups may form hydrogen bonds with enzyme residues, increasing binding affinity and efficacy .
Case Studies and Research Findings
| Study | Activity Assessed | IC50 Value | Remarks |
|---|---|---|---|
| Study 1 | Cytotoxicity (P-388 cells) | 0.63 µg/mL | High activity noted |
| Study 2 | Antiplasmodial (Plasmodium falciparum) | 4.28 µg/mL | Moderate activity |
| Study 3 | AChE Inhibition | 19.2 µM | Moderate inhibition |
| Study 4 | BChE Inhibition | 13.2 µM | Moderate inhibition |
Q & A
Q. What are the key synthetic routes for 3-(4-methoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one?
The synthesis typically involves multi-step organic reactions, starting with the chromen-2-one core. A common approach includes:
- Coupling reactions : Alkylation or etherification at the 7-position using 3-methylbut-2-en-1-yl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the prenyloxy group .
- Substitution reactions : Introduction of the 4-methyl and 3-(4-methoxyphenyl) groups via Friedel-Crafts acylation or nucleophilic aromatic substitution .
- Purification : Column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) and recrystallization to achieve >95% purity. Analytical validation via TLC, HPLC, and NMR is critical .
Q. How is the molecular structure of this compound characterized?
Structural elucidation relies on:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and coupling constants. For example, the prenyloxy group shows characteristic δ 1.7–1.8 ppm (CH₃) and δ 5.3–5.5 ppm (allylic protons) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₂₂H₂₂O₄: 357.1467) .
- X-ray crystallography : Resolves π-π stacking interactions (e.g., between chromenone rings) and confirms stereoelectronic effects .
Q. What preliminary biological activities have been reported?
Initial screening often includes:
- Antioxidant assays : DPPH radical scavenging (IC₅₀ values reported for flavonoid analogs: 10–50 μM) .
- Cytotoxicity studies : MTT assays against cancer cell lines (e.g., IC₅₀ ~20 μM in HepG2), with comparisons to structurally similar chromenones .
- Anti-inflammatory tests : Inhibition of COX-2 or TNF-α production in macrophage models .
Advanced Research Questions
Q. How do structural modifications influence biological activity and pharmacokinetics?
Systematic SAR studies reveal:
- Substituent effects :
- Computational modeling : Molecular docking predicts interactions with ATP-binding pockets (e.g., CDK2 kinase) .
Q. What methodologies address contradictions in reported biological data?
Discrepancies (e.g., varying IC₅₀ values across studies) are resolved via:
- Standardized protocols : Uniform cell culture conditions (e.g., serum-free media, 48-hour exposure) to minimize variability .
- Metabolite profiling : LC-MS/MS to identify degradation products (e.g., oxidative cleavage of prenyloxy group) that may interfere with assays .
- Positive controls : Inclusion of reference compounds (e.g., quercetin for antioxidant assays) to calibrate activity thresholds .
Q. How can reaction yields be optimized for large-scale synthesis?
Key strategies include:
- Solvent selection : Replacing DMF with acetonitrile reduces side reactions (yield increases from 60% to 85%) .
- Catalytic systems : Pd/C for selective hydrogenation of unsaturated bonds (e.g., prenyloxy to dihydro) .
- Flow chemistry : Continuous reactors improve heat transfer and reduce degradation during exothermic steps .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Enzyme kinetics : Fluorescence polarization assays to measure binding affinity (Kd) with target proteins .
- ROS detection : Fluorescent probes (e.g., DCFH-DA) quantify intracellular oxidative stress modulation .
- Transcriptomics : RNA-seq analysis of treated cells identifies downstream pathways (e.g., Nrf2 activation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
